POTASSIUM TETRABORATE TETRAHYDRATE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

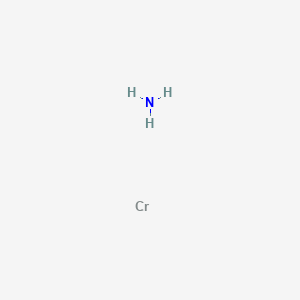

Potassium tetraborate tetrahydrate is a white crystalline salt with the chemical formula K₂B₄O₇·4H₂O. It is known for its excellent buffering properties and high solubility in water compared to other borates like borax. This compound is widely used in various industrial and scientific applications due to its unique chemical properties .

Análisis Bioquímico

Biochemical Properties

When dissolved in water, Potassium Tetraborate Tetrahydrate hydrolyzes to give a mildly alkaline solution . It is thus capable of neutralizing acids. It also combines with strong alkalis to lower their pH . The pH of a 2% (wt) solution of this compound is 9.2 . The relatively constant pH of this compound solutions makes them excellent buffering agents .

Cellular Effects

This compound has been shown to have antibacterial effects. For instance, it was found to completely inhibit the growth of Pectobacterium carotovorum, a bacterium that causes soft rot disease in fruits and vegetables, at a concentration of 100 mM . This bactericidal activity was confirmed by flow cytometry, qPCR, and culturing .

Molecular Mechanism

The molecular mechanism of action of this compound involves damaging bacterial cell membranes following a 5-min treatment . This leads to the extrusion of cytoplasmic material from bacterial cells .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies involving Pectobacterium carotovorum. Soft rot incidence on inoculated tomato fruit was significantly reduced by dipping infected fruits in this compound at 100 mM for 5 min, and no lesions developed following a 10-min treatment .

Métodos De Preparación

Potassium tetraborate tetrahydrate is typically synthesized through the controlled reaction of potassium hydroxide, water, and boric acid. The reaction conditions involve dissolving boric acid in water and then adding potassium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The product is then crystallized from the solution .

Industrial production methods follow a similar process but on a larger scale. The reaction is carefully monitored to ensure the purity and consistency of the final product. The compound is then dried and packaged for distribution .

Análisis De Reacciones Químicas

Potassium tetraborate tetrahydrate undergoes various chemical reactions, including:

Oxidation and Reduction: It can act as a buffering agent in redox reactions, maintaining the pH of the solution.

Substitution: It can react with metallic oxides at high temperatures, making it useful in welding, soldering, and brazing fluxes.

Common reagents used in these reactions include acids, alkalis, and metallic oxides. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Potassium tetraborate tetrahydrate has a wide range of scientific research applications:

Electrochemical Water Splitting: It is used as an electrolyte to enhance the oxygen evolution activity of catalysts.

Supercapacitors: It helps in tuning the pore structure of carbon foams used in supercapacitors.

Disinfectants: It is used in formulations for removing pyrite scales from oil and gas tubings.

Lubricating Oil Additives: It improves the load-carrying, anticorrosion, and antiwear properties of industrial and automotive gear lubricants.

Nuclear Applications: It is used for emergency shutdowns in nuclear-powered ships due to its ability to absorb thermal neutrons.

Mecanismo De Acción

The mechanism of action of potassium tetraborate tetrahydrate involves its ability to hydrolyze in water, forming a mildly alkaline solution. This solution can neutralize acids and lower the pH of strong alkalis. In electrochemical applications, it enhances the oxygen evolution activity of catalysts by providing a stable and conductive environment .

In antibacterial applications, this compound increases bacterial membrane permeability, leading to cell membrane damage and extrusion of cytoplasmic material, effectively killing the bacteria .

Comparación Con Compuestos Similares

Potassium tetraborate tetrahydrate is unique due to its high solubility in water and excellent buffering properties. Similar compounds include:

Sodium Tetraborate (Borax): Less soluble in water and used where sodium salts are acceptable.

Potassium Biborate: Another form of potassium borate with different hydration levels.

Sodium Borate: Used in similar applications but with different solubility and buffering characteristics.

This compound stands out due to its specific solubility and buffering capabilities, making it suitable for applications where sodium salts cannot be used.

Propiedades

Número CAS |

12045-78-2 |

|---|---|

Fórmula molecular |

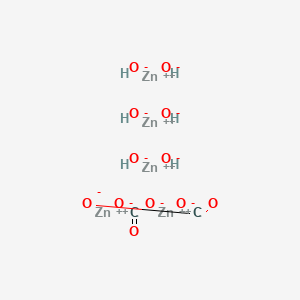

B4H8K2O11 |

Peso molecular |

305.5 g/mol |

Nombre IUPAC |

dipotassium;[oxido(oxoboranyloxy)boranyl]oxy-oxoboranyloxyborinate;tetrahydrate |

InChI |

InChI=1S/B4O7.2K.4H2O/c5-1-9-3(7)11-4(8)10-2-6;;;;;;/h;;;4*1H2/q-2;2*+1;;;; |

Clave InChI |

HPERZVLSBPUYIW-UHFFFAOYSA-N |

SMILES |

B(=O)OB1OB(O1)OB([O-])[O-].O.O.O.O.[K+].[K+] |

SMILES canónico |

B(=O)OB([O-])OB([O-])OB=O.O.O.O.O.[K+].[K+] |

Origen del producto |

United States |

A: Research suggests that potassium tetraborate tetrahydrate exhibits bactericidal activity against Pectobacterium carotovorum by damaging bacterial cell membranes. [, ] This damage leads to the extrusion of cytoplasmic material, ultimately causing bacterial death. [] Microscopy studies have observed this membrane disruption after a brief 5-minute treatment. []

A: Yes, studies indicate varying sensitivities to this compound among these species. [] For instance, Dickeya species tend to be less sensitive compared to Pectobacterium species. [] This difference highlights the importance of understanding the specific responses of various bacterial species to this compound exposure.

ANone: The molecular formula is K₂B₄O₇·4H₂O, and its molecular weight is 381.37 g/mol.

A: FTIR and Raman spectroscopy are frequently employed to identify the functional groups present in the compound. [] These techniques help in understanding the vibrational modes of the molecules and provide insights into its structural characteristics.

A: Single crystals of this compound have potential applications in optical devices. [] They exhibit second harmonic generation (SHG) efficiency, making them suitable for nonlinear optical applications. []

ANone: The provided research papers do not offer information on the catalytic properties and applications of this compound.

ANone: The provided research papers do not offer information on the computational chemistry and modeling of this compound.

A: While the provided research focuses on this compound itself, one study explored resistance mechanisms in Pectobacterium. [] This research identified point mutations in genes like cpdB and supK in resistant mutants. [] These findings suggest that alterations in certain bacterial genes can influence their susceptibility to this compound.

A: Research shows that this compound effectively reduces dicamba volatilization. [] Studies observed an exponential decrease in dicamba volatilization with increasing concentrations of this compound in the spray solution. [] Additionally, this compound proved more effective than potassium acetate in reducing the volatility of dicamba-glufosinate mixtures. []

ANone: The provided research papers primarily focus on the material properties and antimicrobial activity of this compound, and do not provide information on PK/PD, efficacy, resistance, toxicology, drug delivery, or biomarkers.

A: Researchers utilize various techniques to assess the effects of this compound on plants. These include measuring chlorophyll content, malonaldehyde (MDA) levels (a marker of oxidative stress), and proline accumulation (an indicator of stress response). [] Additionally, ion analysis in leaf samples helps to determine the influence of this compound on nutrient uptake and distribution within plants. []

ANone: The provided research papers do not offer comprehensive information on the environmental impact and degradation of this compound.

ANone: The provided research papers primarily focus on the material properties and antimicrobial activity of this compound, and do not provide information on dissolution, validation, quality control, immunogenicity, drug interactions, biocompatibility, alternatives, recycling, infrastructure, or history.

A: Research on this compound spans various disciplines. Its application as a potential antimicrobial agent against plant pathogens falls under agricultural chemistry and plant pathology. [, ] Studies exploring its use as a volatility-reducing agent for herbicides like dicamba bridge agricultural chemistry and environmental science. [] Additionally, research on its single-crystal properties for optical applications connects material science and photonics. [] This multidisciplinary approach highlights the diverse potential of this compound across various fields.

A: While the provided research papers lack detailed historical accounts, they highlight this compound's emergence as a potential alternative to conventional bactericides and volatility-reducing agents. [, ] This suggests a growing interest in exploring its applications further and establishing its role in diverse fields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.